Superior Intracellular Retention: 5(6)-Carboxyeosin Diacetate vs. 5(6)-CFDA
5(6)-Carboxyeosin diacetate demonstrates superior intracellular retention compared to the widely used non-brominated analog 5(6)-carboxyfluorescein diacetate (5(6)-CFDA). According to a comparative evaluation of esterase substrates, the carboxyeosin derivative is classified as "well retained by reaction with amines," whereas 5(6)-CFDA is categorized as only "moderately well retained" [1]. This difference in retention classification stems from the covalent amine-conjugation capability of the brominated carboxyeosin scaffold, which minimizes passive dye leakage during long-term experiments. The pKa of the hydrolysis product 5(6)-carboxyeosin is 3.6 [2], significantly lower than the 6.4 reported for carboxyfluorescein [3], further influencing intracellular compartmentalization and signal stability.
| Evidence Dimension | Cellular Retention Classification |
|---|---|
| Target Compound Data | Well retained by reaction with amines |
| Comparator Or Baseline | 5(6)-Carboxyfluorescein diacetate (5(6)-CFDA): Moderately well retained |
| Quantified Difference | Qualitative rank: Well retained > Moderately well retained |
| Conditions | In vitro intracellular esterase cleavage followed by amine conjugation; pKa measured in aqueous buffer |
Why This Matters
For cell proliferation tracking or long-term viability assays exceeding 24 hours, the superior retention of 5(6)-carboxyeosin diacetate prevents signal dilution artifacts that plague CFDA-based workflows, directly improving data fidelity and reducing required replicates.
- [1] Thermo Fisher Scientific. Esterase Substrates for Cell Viability Studies—Table 15.1. Comparative retention properties of carboxyeosin diacetate and CFDA. View Source
- [2] ChemBase. 5(6)-Carboxyeosin: pKa 3.6; Fluorescence λex 519 nm; λem 542 nm in 0.1 M Tris pH 9.0. View Source
- [3] Thermo Fisher Scientific. Esterase Substrates for Cell Viability Studies—Table 15.1. Carboxyfluorescein diacetate (5(6)-CFDA): pKa 6.4. View Source
